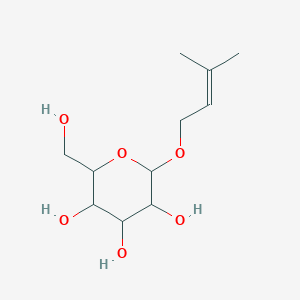
Prenyl glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prenyl glucoside is a naturally occurring compound characterized by the presence of a prenyl group attached to a glucose molecule. This compound is part of a broader class of prenylated flavonoids, which are known for their diverse biological activities and potential health benefits. This compound is found in various plants and has been studied for its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Prenyl glucoside can be synthesized through the reaction of glucose with prenyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-80°C. The process involves the formation of a glycosidic bond between the glucose and the prenyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts such as enzymes to enhance the efficiency and selectivity of the reaction. Enzymatic glycosylation is a common method used to produce glycosides, including this compound, on a large scale. This method offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Prenyl glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydrothis compound.
Substitution: this compound can undergo substitution reactions where the prenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted prenyl glucosides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Prenyl glucoside is used as a precursor for the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: It has been investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: this compound exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is being explored for its potential use in developing new therapeutic agents.
Industry: this compound is used in the food and cosmetic industries for its antioxidant properties and potential health benefits.
Mecanismo De Acción
The mechanism of action of prenyl glucoside involves its interaction with various molecular targets and pathways. The prenyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with cell membranes and intracellular targets. This compound can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Prenylated Flavonoids: Compounds such as xanthohumol, isoxanthohumol, and 8-prenyl naringenin share structural similarities with prenyl glucoside and exhibit similar biological activities.
Glycosides: Other glycosides, such as quercetin glucoside and kaempferol glucoside, also share similarities in terms of their glycosidic bond and biological activities.
Uniqueness: this compound is unique due to the presence of the prenyl group, which enhances its lipophilicity and bioavailability compared to non-prenylated glycosides. This structural feature contributes to its enhanced biological activities and potential therapeutic applications.
Propiedades
Número CAS |
117861-55-9 |
|---|---|
Fórmula molecular |
C11H20O6 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(3-methylbut-2-enoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H20O6/c1-6(2)3-4-16-11-10(15)9(14)8(13)7(5-12)17-11/h3,7-15H,4-5H2,1-2H3/t7-,8-,9+,10-,11-/m1/s1 |
Clave InChI |
GQJQCKUJCHMTNF-KAMPLNKDSA-N |
SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C |
SMILES isomérico |
CC(=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
SMILES canónico |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C |
melting_point |
68-70°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Furan-2-yl)-11-methyl-5-phenyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene hydrochloride](/img/structure/B1650345.png)

![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B1650347.png)
![N3-methyl-1-phenyl-N3-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide](/img/structure/B1650348.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B1650350.png)
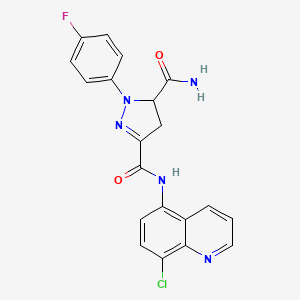
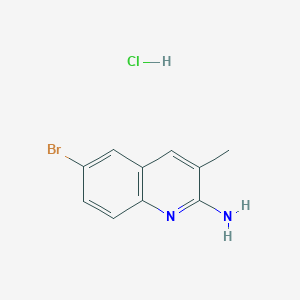

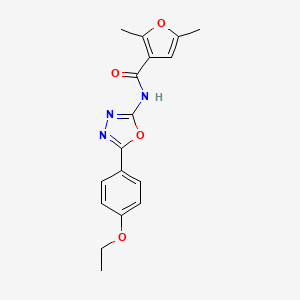
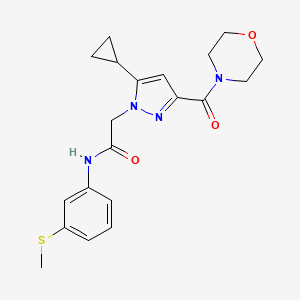
![4,5-dimethyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B1650363.png)
![1,3-Dimethyl 5-[2-(cycloheptylamino)acetamido]benzene-1,3-dicarboxylate; oxalic acid](/img/structure/B1650364.png)
![N-cyclopropyl-N-{[1-(4-fluorophenyl)-3-methyl-5-(4-methylpiperazino)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1650365.png)
